![molecular formula C6H6BClO4S B3009050 5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid CAS No. 2377608-92-7](/img/structure/B3009050.png)
5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid
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Overview
Description
5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid is a chemical compound with the CAS Number: 2377608-92-7 . It has a molecular weight of 221.45 .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H6BClO4S/c1-12-6(9)5-3(7(10)11)2-4(8)13-5/h2,10-11H,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The compound has a molecular weight of 221.45 . It is stored at a temperature of -20°C .Scientific Research Applications
Suzuki–Miyaura Coupling Reactions
The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of an aryl or vinyl boronate with an aryl or vinyl halide or triflate, catalyzed by a palladium complex5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid serves as a boron reagent in SM reactions, enabling the synthesis of diverse organic compounds with excellent functional group tolerance .
Borylation of Unsaturated Bonds
This compound participates in borylation reactions, where B–H bonds are added across unsaturated bonds. Notably, the addition occurs with syn-selectivity and proceeds in an anti-Markovnikov manner. Researchers have explored its use in alkynes, and an oxidative dehydroborylation methodology allows easy reversion back to the mono-borylated alkene .
Biochemical Research
5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid: finds applications as a biochemical reagent. It can be employed in life science-related research, such as studying biological processes or investigating organic compounds in cellular contexts .
Catalytic Protodeboronation
Recent studies have investigated catalytic protodeboronation of pinacol boronic esters. While not directly mentioned for this specific compound, boronic acids play a crucial role in these reactions. Researchers explore their use in synthetic transformations, including the removal of boron groups from molecules .
Mechanism of Action
Target of Action
The primary target of 5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, plays a crucial role in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, is crucial for this process .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic processes, including the synthesis of pharmaceuticals, agrochemicals, and materials .
properties
IUPAC Name |
(5-chloro-2-methoxycarbonylthiophen-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO4S/c1-12-6(9)5-3(7(10)11)2-4(8)13-5/h2,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXRQHBUIRVDKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC(=C1)Cl)C(=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid |
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